molecular formula C8H12N2O2 B123291 2,5-Pyrazinediethanol CAS No. 4744-51-8

2,5-Pyrazinediethanol

Cat. No.: B123291
CAS No.: 4744-51-8
M. Wt: 168.19 g/mol
InChI Key: SGEIAGPVQWBQQP-UHFFFAOYSA-N
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Description

2,5-Pyrazinediethanol is a chemical compound with the molecular formula C8H12N2O2. It is known for its role as an impurity in Clavulanic acid, which is used in combination with antibiotics to overcome bacterial resistance. The compound is characterized by its two hydroxyethyl groups attached to a pyrazine ring.

Scientific Research Applications

2,5-Pyrazinediethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is investigated for its role as an impurity in Clavulanic acid and its effects on antibiotic efficacy.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Biochemical Analysis

Biochemical Properties

2,5-Pyrazinediethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as an impurity in clavulanic acid, which is known to decrease glycerol consumption and oxygen uptake rates in cultures of Streptomyces clavuligerus . This suggests that this compound may interact with enzymes involved in glycerol metabolism and respiratory pathways. The exact nature of these interactions, including potential binding sites and mechanisms, remains an area of active research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of particular interest. Studies have shown that high concentrations of clavulanic acid, which contains this compound as an impurity, can impact cellular metabolism by decreasing glycerol consumption and oxygen uptake This indicates that this compound may influence cell signaling pathways and gene expression related to metabolic processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It is hypothesized that this compound may bind to specific enzymes, potentially inhibiting or activating their functions. For example, its presence as an impurity in clavulanic acid suggests that it may interact with enzymes involved in β-lactamase inhibition . Additionally, changes in gene expression related to metabolic pathways have been observed, indicating a broader impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that high concentrations of clavulanic acid, which includes this compound, can lead to decreased glycerol consumption and oxygen uptake over extended periods . This suggests that the compound’s impact on cellular metabolism may persist or evolve with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound alone are limited, research on clavulanic acid, which contains this compound, provides insights. High doses of clavulanic acid have been associated with decreased metabolic activity, indicating potential toxic or adverse effects at elevated concentrations

Metabolic Pathways

This compound is involved in metabolic pathways related to glycerol metabolism and respiratory processes. As an impurity in clavulanic acid, it has been shown to decrease glycerol consumption and oxygen uptake in Streptomyces clavuligerus cultures . This suggests that the compound may interact with enzymes and cofactors involved in these pathways, potentially altering metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Pyrazinediethanol can be synthesized through various methods. One common approach involves the reaction of pyrazine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where pyrazine and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrazinediethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: It can be reduced to form dihydropyrazine derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Pyrazine derivatives with oxidized hydroxyethyl groups.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Pyrazine derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 2,5-Pyrazinediethanol involves its interaction with biological molecules. In the context of Clavulanic acid, it affects the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to antibiotics. The compound binds to the active site of the enzyme, inhibiting its function and allowing antibiotics to be more effective.

Comparison with Similar Compounds

  • 2,5-Bis(2-hydroxyethyl)pyrazine
  • 3-Ethyl-2,5-pyrazinediethanol
  • 2,2’- (2,5-Pyrazinediyl)diethanol

Comparison: 2,5-Pyrazinediethanol is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable in specific applications such as its role in Clavulanic acid.

Properties

IUPAC Name

2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIAGPVQWBQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431021
Record name 2,5-Pyrazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-51-8
Record name 2,5-Pyrazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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